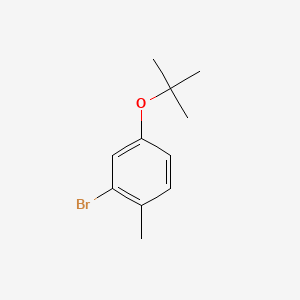

2-Bromo-4-(tert-butoxy)toluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-(tert-butoxy)toluene is an organic compound that belongs to the class of aromatic bromides. It is characterized by a bromine atom attached to the benzene ring, along with a tert-butoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butoxy)toluene typically involves the bromination of 4-(tert-butoxy)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butoxy)toluene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution: Formation of 4-(tert-butoxy)toluene derivatives with different functional groups.

Oxidation: Formation of 4-(tert-butoxy)benzaldehyde or 4-(tert-butoxy)benzoic acid.

Reduction: Formation of 4-(tert-butoxy)toluene.

Scientific Research Applications

2-Bromo-4-(tert-butoxy)toluene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butoxy)toluene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-methoxytoluene

- 2-Bromo-4-ethoxytoluene

- 2-Bromo-4-isopropoxytoluene

Uniqueness

2-Bromo-4-(tert-butoxy)toluene is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where selectivity and reactivity are crucial.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-(tert-butoxy)toluene?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For instance, substituting a bromine atom in a toluene derivative with tert-butoxy groups under basic conditions. A base (e.g., KOH or NaH) facilitates deprotonation of tert-butanol to generate tert-butoxide, which displaces a leaving group (e.g., bromide) on the aromatic ring. Solvents like toluene or DMF are often used to optimize reaction efficiency .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., tert-butoxy protons at δ ~1.3 ppm and aromatic protons near δ 6.5–7.5 ppm).

- GC-MS : Confirms molecular weight (C₁₁H₁₅BrO) and purity.

- IR Spectroscopy : Detects C-O (tert-butoxy) and C-Br stretches.

Cross-referencing with computational data (e.g., InChI keys) ensures accuracy .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This compound serves as a versatile intermediate:

- Pharmaceuticals : Used to synthesize bioactive molecules via Suzuki-Miyaura cross-coupling (e.g., attaching aryl/heteroaryl groups to the bromine site).

- Agrochemicals : Functionalization of the tert-butoxy group enables modifications for pesticidal activity.

- Materials Science : Acts as a precursor for polymers with tailored steric or electronic properties .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

- Methodological Answer : Employ a 3-factor, 2-level factorial design (e.g., Yates pattern) to assess variables:

- Temperature (100–200°C), molar ratio (toluene:tert-butanol), and catalyst loading (e.g., Cu or AlCl₃).

Replicates and center-point trials reduce noise. Response surface methodology (RSM) identifies optimal conditions for yield and selectivity .

Q. How does the tert-butoxy group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The bulky tert-butoxy group induces steric hindrance, directing reactions to less hindered positions. For example, in Buchwald-Hartwig aminations, the bromine site reacts preferentially over the tert-butoxy-substituted ring. Computational modeling (DFT) can predict transition-state geometries and validate experimental outcomes .

Q. What mechanistic insights explain contradictions in substitution vs. elimination pathways for this compound?

- Methodological Answer : Competing pathways depend on reaction conditions:

- Polar aprotic solvents (e.g., DMF) favor SNAr (nucleophilic substitution) due to stabilization of the transition state.

- High temperatures promote elimination (e.g., dehydrohalogenation), forming toluenic byproducts.

Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹³C) clarify dominant mechanisms .

Q. Can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. Software like Gaussian or ORCA models transition states for reactions (e.g., Pd-catalyzed couplings). Comparing HOMO-LUMO gaps with experimental data validates predictions .

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

2-bromo-1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H15BrO/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |

InChI Key |

REDRDAVVXJJBQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)(C)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.